5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Overview
Description
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyaniline with phenylhydrazine and nitrobenzene in the presence of a suitable catalyst can lead to the formation of the desired triazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures and remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used to replace the ethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-ethoxyphenyl)-5-amino-2-phenyl-2H-1,2,3-triazol-4-amine, while substitution of the ethoxy group can produce derivatives with different functional groups.
Scientific Research Applications
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the triazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate can be compared with other triazole derivatives, such as:
N-(4-methoxyphenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Contains a chlorine atom instead of an ethoxy group.
N-(4-bromophenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Features a bromine atom in place of the ethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-hydroxy-5-nitro-2-phenyltriazol-4-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-25-14-10-8-12(9-11-14)17-15-16(21(23)24)18-19(20(15)22)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNIVCZTPZVYFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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